molecular formula C14H13ClN4O2 B14746301 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline CAS No. 92115-05-4

4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline

Cat. No.: B14746301
CAS No.: 92115-05-4
M. Wt: 304.73 g/mol
InChI Key: GUMVUIYWNPHCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, including textiles, printing, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to produce the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with N,N-dimethylaniline.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of colored materials, including textiles and inks.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Another chlorinated nitrophenol with similar applications in dye production.

    4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol: A structurally related azo dye used in similar applications.

    Azo dyes containing 1,3,4-thiadiazole fragment: These compounds have similar chromophoric properties and applications in dyeing and staining.

Uniqueness

4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and nitro groups enhances its reactivity and makes it suitable for specialized applications in various fields.

Properties

CAS No.

92115-05-4

Molecular Formula

C14H13ClN4O2

Molecular Weight

304.73 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C14H13ClN4O2/c1-18(2)11-5-3-10(4-6-11)16-17-14-8-7-12(19(20)21)9-13(14)15/h3-9H,1-2H3

InChI Key

GUMVUIYWNPHCHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.